molecular formula C11H10N2O3S B1366148 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid CAS No. 855991-78-5

2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid

Cat. No. B1366148
M. Wt: 250.28 g/mol
InChI Key: BKCSWMINXLOCCL-UHFFFAOYSA-N
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Description

“2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid” is a specialty product used in proteomics research . It has a molecular formula of C11H10N2O3S and a molecular weight of 250.27 .


Molecular Structure Analysis

The molecular structure of “2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid” consists of an isoxazole ring attached to a thioether group, which is further connected to a nicotinic acid moiety . The average mass of the molecule is 250.274 Da, and the monoisotopic mass is 250.041214 Da .

Scientific Research Applications

Nicotinic Acid Production and Environmental Impact

Nicotinic acid, a component of vitamin PP essential for humans and animals, is industrially produced mainly by oxidation of 5-ethyl-2-methylpyridine. This process, however, generates nitrous oxide, a potent greenhouse gas. Research emphasizes the need for new, ecological methods to produce nicotinic acid, potentially utilizing raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Vasorelaxation and Antioxidation Properties

Studies have explored the effects of thionicotinic acid derivatives on vasorelaxation and antioxidation. Thionicotinic acid analogs showed dose-dependent maximal vasorelaxation, with 2-(1-adamantylthio)nicotinic acid being the most potent. These compounds also exhibited significant antioxidant properties, suggesting their potential as therapeutics (Prachayasittikul et al., 2010).

Nicotinic Acid in Metal-Organic Coordination Architectures

Nicotinic acid derivatives have been employed in assembling diverse metal−organic supramolecular architectures. These studies are important for understanding the properties of these complexes and their potential applications in various fields (Chen et al., 2007).

Synthesis and Biological Activity

Research into the synthesis and biological activity of nicotinic acid derivatives, including 2-aryl-3-nicotinamido-4-oxo-1,3-thiazolidine-5-yl ethanoic acid, has shown potential antibacterial and antifungal applications. These compounds offer a promising direction for the development of new antimicrobial agents (Joshi et al., 2008).

Herbicidal Activity and SAR Study

A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity against certain weeds. The study provided valuable structure-activity relationships for the development of new herbicides (Yu et al., 2021).

Nicotinic Acid Receptor Characterization

Nicotinic acid acts on a specific G protein-coupled receptor. Understanding this receptor's activation mechanisms by nicotinic acid and its derivatives has implications for lipid-lowering drug development (Lorenzen et al., 2001).

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-5-8(13-16-7)6-17-10-9(11(14)15)3-2-4-12-10/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCSWMINXLOCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169360
Record name 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid

CAS RN

855991-78-5
Record name 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855991-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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